Shi Epoxidation Oxazolidinone Methyl Catalyst

Overview

Description

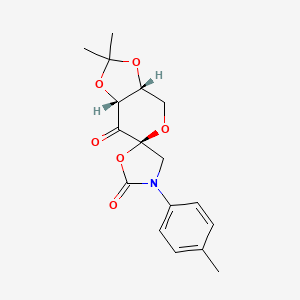

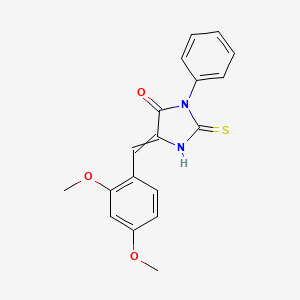

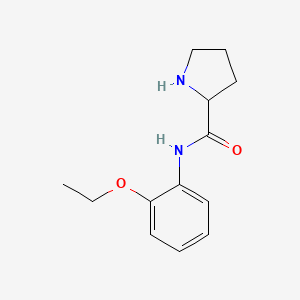

The Shi Epoxidation Oxazolidinone Methyl Catalyst is a chiral catalyst used in the asymmetric epoxidation of alkenes . It is derived from D-fructose and is known for its use of a non-metal catalyst, representing an early example of organocatalysis .

Synthesis Analysis

The catalyst can be synthesized in two steps from the very cheap chiral starting material D-fructose by ketalization and oxidation . The stereocenters are close to the reacting center, so the stereochemical communication between substrate and catalyst is efficient .Molecular Structure Analysis

The empirical formula of the catalyst is C17H19NO6 . The catalyst has a stereogenic center close to the reacting center (ketone), and the rigid six-membered ring structure of the catalyst and adjacent quaternary ring group minimizes epimerization of this stereocenter .Chemical Reactions Analysis

The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is thought to proceed via a dioxirane intermediate, generated from the catalyst ketone by oxone (potassium peroxymonosulfate) .Physical And Chemical Properties Analysis

The catalyst is a solid with an optical activity of [α]22/D -28.0°, c = 1 in chloroform . It has a melting point of 149-154 °C .Scientific Research Applications

Enantioselectivity and Asynchronicity in Epoxidation

The Shi epoxidation process, using fructose-derived ketone catalysts, demonstrates significant enantioselectivity. This selectivity is influenced by the asynchronicity in the epoxidation transition state, particularly in reactions with cis-disubstituted and terminal alkenes. The differential formation of incipient C-O bonds is a key factor in understanding the enantioselectivity in such reactions. This was explored in the context of beta-methylstyrene epoxidation using kinetic isotope effects and DFT calculations, highlighting the importance of asynchronicity in the transition state (Singleton & Wang, 2005).

CH Oxidation of Vic-Diols

Shi's oxazolidinone ketone derivatives have been successfully applied in the first dioxirane-mediated catalytic highly enantioselective CH oxidation method. This method is applicable for both asymmetrization of meso vic-diols and kinetic resolution of racemic vic-diols, showing very good enantioselectivity (up to 92% ee) (Jakka & Zhao, 2006).

Catalyst Development for Epoxidation

N-aryl-substituted oxazolidinone-containing ketones have been developed and investigated for the epoxidation of various alkenes. These studies offer insights into the interaction between the phenyl group of the olefin and the oxazolidinone of the catalyst. Substituents on the N-phenyl group of the catalyst enhance this attractive interaction, leading to better understanding and practical application in epoxidation (Shu, Wang, Gan, & Shi, 2003).

Large-Scale Application and Methodology

The large-scale application of the Shi epoxidation methodology was demonstrated in the epoxidation of alkene 7 using the organocatalyst Epoxone and Oxone as the oxidant. This marked the first large-scale application of this methodology, underscoring its scalability and practical applicability in organic synthesis (Ager, Anderson, Oblinger, Shi, & Vanderroest, 2007).

Importance in Organic Synthesis

The Shi epoxidation method, developed in the late 1990s, was significant as the first general effective organic catalyst for the asymmetric epoxidation of nonactivated trans-olefins or trisubstituted olefins. It highlighted the need for deliberate tuning of pH to avoid catalyst decomposition and introduced variants requiring only hydrogen peroxide as the oxidant (List & Scharf, 2019).

Mechanism of Action

Target of Action

The primary target of the Shi Epoxidation Oxazolidinone Methyl Catalyst is various alkenes . The catalyst allows the synthesis of epoxides from these alkenes .

Mode of Action

The this compound interacts with its targets (alkenes) through a mechanism that involves a dioxirane intermediate and a spiro transition state . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent . The sulfate - as a good leaving group - facilitates the ring closure to the dioxiranes .

Biochemical Pathways

The this compound affects the biochemical pathway of epoxide synthesis . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent .

Pharmacokinetics

It’s important to note that the catalyst is used in catalytic amounts

Result of Action

The result of the action of the this compound is the formation of epoxides from various alkenes . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant .

Action Environment

The action of the this compound is influenced by environmental factors such as pH . A higher pH disfavors the Bayer-Villiger Oxidation as a side reaction, so the catalysts remain more active . Therefore the autodecomposition of Oxone at high pH can be overridden if the ketone is sufficiently reactive . The enhancements in reaction rate can also be explained by a higher nucleophility of Oxone under more basic conditions . In any case, a careful use of buffered media is often needed .

properties

IUPAC Name |

(3'aR,5S,7'aR)-2',2'-dimethyl-3-(4-methylphenyl)spiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-10-4-6-11(7-5-10)18-9-17(24-15(18)20)14(19)13-12(8-21-17)22-16(2,3)23-13/h4-7,12-13H,8-9H2,1-3H3/t12-,13-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKGDVVGAWYPFR-XNJGSVPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467912 | |

| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403501-30-4 | |

| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)

![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)

![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)

![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)